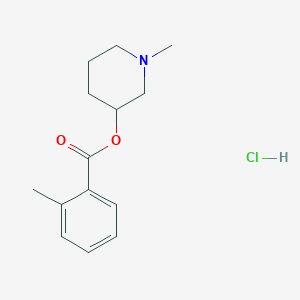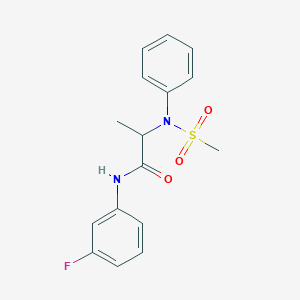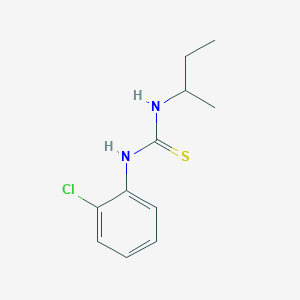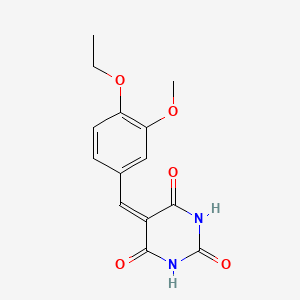![molecular formula C16H16N2O2S B4017838 2-{[3-(phenylthio)propanoyl]amino}benzamide](/img/structure/B4017838.png)
2-{[3-(phenylthio)propanoyl]amino}benzamide
Description
2-{[3-(phenylthio)propanoyl]amino}benzamide is a compound of interest in various chemical and pharmacological studies due to its structural complexity and potential biological activities. It belongs to the broader class of benzamide derivatives, compounds known for their diverse chemical behaviors and therapeutic potentials. The compound's structure, incorporating a phenylthio group and a propanoyl moiety linked to an amino benzamide, hints at its multifaceted chemical properties and reactivity.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves condensation reactions between amine and acid or acid derivative components. For example, compounds similar to 2-{[3-(phenylthio)propanoyl]amino}benzamide have been synthesized by stirring (E)-3-(2-R1-3-R2-4-R3-phenyl)acrylic acid chlorides with appropriate anthranilamide derivatives in pyridine, showcasing the versatility in creating various substituted benzamides with potential antiproliferative activities (Raffa et al., 2011).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their chemical reactivity and interactions. For instance, the structure of related compounds has been elucidated using X-ray diffraction analysis, revealing detailed insights into their molecular geometry, bonding, and intermolecular interactions. Such analyses highlight the importance of hydrogen bonding and π-interactions in stabilizing the molecular and crystal structures of these compounds (Saeed et al., 2010).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, reflecting their chemical properties. Reactions such as acylation, amidation, and condensation are common, allowing for the functionalization and modification of the benzamide backbone. These reactions are pivotal in synthesizing new compounds with enhanced or specific biological activities (Ueda et al., 1984).
Physical Properties Analysis
The physical properties of 2-{[3-(phenylthio)propanoyl]amino}benzamide, such as solubility, melting point, and crystallinity, can be influenced by its molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its formulation in various applications. Studies on related benzamide derivatives provide insights into how structural modifications can affect these physical properties (Demir et al., 2016).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including reactivity, stability, and interaction with biological targets, are closely related to their structure. The presence of substituents such as phenylthio and propanoyl groups can significantly alter these properties, leading to compounds with diverse biological activities and chemical behaviors. Research in this area focuses on understanding the relationship between structure and activity, guiding the development of new compounds with desired chemical and biological properties (Mostafa et al., 2023).
Future Directions
Benzamides have been widely used in medical, industrial, biological, and potential drug industries . They have shown potential in various fields such as the treatment of cancer, hypercholesterolemia, anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory . Therefore, “2-{[3-(phenylthio)propanoyl]amino}benzamide”, being a benzamide compound, may also have potential applications in these areas.
properties
IUPAC Name |
2-(3-phenylsulfanylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c17-16(20)13-8-4-5-9-14(13)18-15(19)10-11-21-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHFTUNLHSVSOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(Phenylsulfanyl)propanoyl]amino}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4017757.png)

![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4017770.png)
![methyl 4-oxo-4-{[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]amino}butanoate](/img/structure/B4017783.png)

![2-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4017790.png)
![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B4017797.png)
![(3,4-dimethoxybenzyl)[3-(2-furyl)-3-phenylpropyl]amine](/img/structure/B4017803.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B4017806.png)
![6,7-dimethyl-4-nitro-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carboxamide](/img/structure/B4017808.png)
![1-phenyl-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4017815.png)
![2-{[2-(benzyloxy)ethyl]amino}-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4017820.png)

